![molecular formula C22H21BrN4O B2512924 1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326847-74-8](/img/structure/B2512924.png)
1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
“1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-one core. This core is a bicyclic structure that includes a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) fused to a pyrimidinone ring (a six-membered ring with four carbon atoms and two non-adjacent nitrogen atoms, one of which is part of a carbonyl group). The compound also has a bromophenyl group and a tert-butylbenzyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the attachment of the bromophenyl and tert-butylbenzyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a variety of functional groups and structural features, including aromatic rings, a carbonyl group, a bromine atom, and a tert-butyl group .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the bromine atom might be replaced by other groups in a nucleophilic substitution reaction, or the compound might undergo reactions at the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carbonyl group and the nonpolar aromatic rings and tert-butyl group .
Scientific Research Applications
Synthesis and Anticancer Activities
A study described the synthesis of a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation for cytotoxic activities. The compounds demonstrated inhibitory effects on HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showed notable anti-inflammatory activities in a carrageenan-induced paw edema test. Some compounds also exhibited minimal ulcerogenic effects, suggesting their utility as anti-inflammatory agents with reduced side effects (El-Tombary, 2013).
Antimicrobial Activities
The synthesis of various pyrazolo[3,4-d]pyrimidin derivatives and their evaluation for antimicrobial activities were reported. These compounds showed significant antibacterial and antifungal effects, highlighting their potential in addressing microbial resistance issues (Abunada et al., 2008).
EGFR and VEGFR-2 Dual TK Inhibitors for Cancer Treatment
A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR and VEGFR-2 dual tyrosine kinase inhibitors. These compounds displayed promising anticancer activities against HEPG2 cancer cell lines, with some showing even greater efficacy than standard drugs (Saleh et al., 2020).
Synthesis and Antimicrobial Additives for Surface Coatings
The incorporation of specific pyrazolo[3,4-d]pyrimidine derivatives into polyurethane varnish and printing ink paste showed very good antimicrobial effects. This application suggests a potential for these compounds in creating antimicrobial surface coatings, which can be particularly useful in healthcare settings (El‐Wahab et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O/c1-22(2,3)16-6-4-15(5-7-16)13-26-14-24-20-19(21(26)28)12-25-27(20)18-10-8-17(23)9-11-18/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLRQEFYHGUPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
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